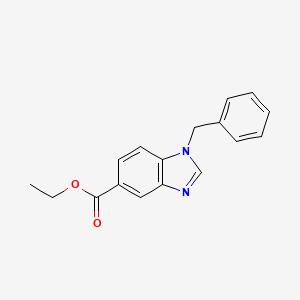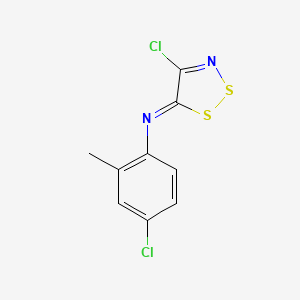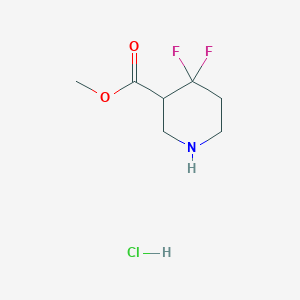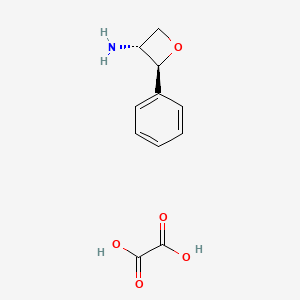![molecular formula C10H9N3O B2404414 Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- CAS No. 2183215-98-5](/img/structure/B2404414.png)
Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . In 1H NMR spectroscopy, signals are observed at 12.1 ppm (NH), 7.51-8.10 ppm (Ar–H), 6.95 ppm (Ar–H), and 3.78 ppm (OCH3) .Chemical Reactions Analysis
The reaction mechanism for the synthesis of pyrrolo[1,2-a]pyrimidine derivatives features a sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .Physical And Chemical Properties Analysis
The physical and chemical properties of Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- can be inferred from its spectroscopic data. For instance, it is a yellow solid with a melting point of 287–288 °C . Its molecular weight is 187.202.Scientific Research Applications
Synthesis and Chemical Reactions
- Pyrrolo[1,2-a]pyrimidine-8-carbonitrile derivatives have been synthesized through various chemical reactions, involving amino pyrroles and formic acid, leading to pyrrolo[2,3-d]pyrimidin-4(3H)-ones and subsequent derivatives. These reactions are foundational in the synthesis of complex pyrrolopyrimidine compounds (Hilmy, 2002).
- Another approach involves the synthesis of 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from reactions with 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles and acid hydrazides, highlighting the compound's versatility in forming various heterocyclic structures (Vorob’ev et al., 2006).
Antimicrobial and Antiviral Activities
- Certain pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial activity. Synthesis of various pyrrolo[2,3-d]pyrimidine compounds and their reactions have shown potential as antimicrobial agents, contributing to the field of medicinal chemistry (Abdel-Mohsen, 2005).
- Research on pyrrolo[2,3-d]pyrimidine-5-carbonitrile and related compounds has explored their antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). This highlights the potential of these compounds in the development of new antiviral drugs (Renau et al., 1996).
Pharmaceutical Synthesis
- Pyrrolo[2,3-d]pyrimidines have been synthesized for pharmaceutical applications. A noteworthy example is the large-scale synthesis of a specific pyrrolo[2,3-d]pyrimidine derivative, emphasizing its importance in pharmaceutical manufacturing (Fischer & Misun, 2001).
Biological Activity and Potential Therapeutic Applications
- Several pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities. This research contributes to understanding the biological activities of these compounds and their potential therapeutic applications (Mohamed et al., 2013).
Mechanism of Action
While the specific mechanism of action for Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- is not mentioned in the search results, pyrrolo[2,3-d]pyrimidine derivatives have been studied for their inhibitory activity towards PARP-1, a DNA-binding protein involved in DNA repair damage .
properties
IUPAC Name |
2,7-dimethyl-4-oxo-1H-pyrrolo[1,2-a]pyrimidine-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-6-5-13-9(14)3-7(2)12-10(13)8(6)4-11/h3,5,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHVKCCXYYHDJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=C(C(=C2N1)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)


![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)
![6-(4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404339.png)
![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)




![N-(sec-butyl)-1-((2-chloro-6-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2404351.png)
![2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile](/img/structure/B2404353.png)
